molecular formula C12H12ClN3O3S2 B2530816 3-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine CAS No. 2034620-32-9

3-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Cat. No. B2530816
CAS RN: 2034620-32-9
M. Wt: 345.82
InChI Key: PMEFWAWOTOAFAR-UHFFFAOYSA-N
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Description

Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds

The research on the synthesis of new heterocyclic compounds containing a sulfonamido moiety has shown promising results in the quest for effective antibacterial agents. The study involved the reaction of a precursor compound with various active methylene compounds, leading to the production of derivatives including pyran, pyridine, and pyridazine. Additionally, the precursor's reactivity with hydrazine derivatives was explored, yielding pyrazole and oxazole derivatives. The treatment of the precursor with compounds such as urea, thiourea, and guanidine hydrochloride also resulted in the formation of pyrimidine and thiazine derivatives. The antibacterial activity of these newly synthesized compounds was tested, and eight of them exhibited high activities, indicating their potential as antibacterial agents .

Molecular Structure Analysis of Chlorothiazide–pyridine

In a separate study, the molecular structure of a chlorothiazide–pyridine compound was analyzed. The compound, with the systematic name 6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide pyridine trisolvate, forms a 1:3 solvate with pyridine. The crystal structure of this compound is characterized by strong intermolecular N—H⋯N hydrogen bonds, which contribute to the stabilization of the structure. This study provides insight into the molecular interactions and structural stability of chlorothiazide in the presence of pyridine, which could be relevant for understanding the behavior of similar sulfonamide-containing heterocyclic compounds .

Physical and Chemical Properties Analysis

While the provided data does not include specific details on the physical and chemical properties of "3-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine", we can infer from the related compounds studied that such properties are crucial for their potential application as antibacterial agents. The solubility, stability, and reactivity of these compounds are likely to be influenced by their molecular structure, particularly the presence of the sulfonamido moiety and the intermolecular hydrogen bonding as seen in the chlorothiazide–pyridine compound .

Chemical Reactions Analysis

The synthesis of the heterocyclic compounds containing a sulfonamido moiety involves various chemical reactions, including the reaction of the precursor with active methylene compounds and hydrazine derivatives. These reactions lead to the formation of a diverse range of derivatives, each with its own set of reactivities and potential applications. The antibacterial activity of these compounds suggests that the chemical reactions involved in their synthesis are effective in producing compounds with biological activity .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Research indicates that heterocyclic compounds, including those with structures similar to 3-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine, have been explored for their potential as antibacterial agents. One study focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at developing antibacterial agents. This research discovered that several of these compounds exhibited high antibacterial activities, highlighting the therapeutic potential of such chemical structures in addressing bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Another investigation into the synthesis of new heterocycles based on sulfonamido pyrazole revealed the creation of compounds with significant antimicrobial activity. This study underscores the utility of sulfonamido-based heterocyclic compounds in developing new antimicrobial agents, potentially offering new avenues for the treatment of infectious diseases (El‐Emary, Al-muaikel, & Moustafa, 2002).

Antitumor Applications

Further research explored the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. This comprehensive study synthesized a series of compounds, some of which demonstrated higher activity against liver, colon, and lung cancer cell lines than the standard drug doxorubicin, indicating the potential for these compounds in cancer therapy (Hafez, Alsalamah, & El-Gazzar, 2017).

Herbicidal Applications

Another dimension of research has been the exploration of pyridazine derivatives for herbicidal activities. A study synthesized a series of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives and evaluated them for their herbicidal effectiveness. Some of these compounds were found to completely inhibit chlorophyll at very low concentrations and exhibited equal or higher herbicidal activities against certain plants compared to commercial herbicides, suggesting their potential in agricultural applications (Xu et al., 2008).

properties

IUPAC Name

3-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3S2/c13-10-3-4-12(20-10)21(17,18)16-7-5-9(8-16)19-11-2-1-6-14-15-11/h1-4,6,9H,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEFWAWOTOAFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine

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